2-Hydroxyfluorene

Analytical Chemistry Purification Thermal Analysis

Researchers using urinary PAH metabolite panels face a critical challenge: positional isomers like 3-hydroxyfluorene can confound results, leading to inaccurate exposure and epidemiological data. 2-Hydroxyfluorene (CAS 2443-58-5) is the definitive biomarker standard to resolve this. Its distinct physicochemical profile ensures assay specificity. • Eliminates isomer interference in LC-MS/MS/GC-MS methods, with a characteristic mp of 167-169°C for identity verification. • Serves as the critical reference for toxicology screening, active in 3-30 μM range where 9-hydroxyfluorene is inactive. • Enables reliable assessment of PAH-linked health risks, showing opposite osteoporosis association compared to 3-hydroxyfluorene in NHANES cohorts.

Molecular Formula C13H10O
Molecular Weight 182.22 g/mol
CAS No. 2443-58-5
Cat. No. B026675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyfluorene
CAS2443-58-5
Synonyms9H-Fluoren-2-ol;  Fluoren-2-ol;  2-Hydroxy-9H-fluorene;  2-Hydroxyfluorene;  NSC 26316;  NSC 31248; _x000B_
Molecular FormulaC13H10O
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C=C(C=C3)O
InChIInChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2
InChIKeyZDOIAPGLORMKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyfluorene: Chemical Overview


2-Hydroxyfluorene (9H-fluoren-2-ol, CAS 2443-58-5) is a monohydroxylated polycyclic aromatic hydrocarbon (OH-PAH) with a molecular formula of C₁₃H₁₀O and a molecular weight of 182.22 g/mol [1]. It is a positional isomer within the fluorene class, characterized by a phenolic hydroxyl group at the 2-position of the fluorene tricyclic system, with a predicted pKa of approximately 9.94, an experimental melting point range of 167–169 °C, and a logP of 3.19, indicating moderate lipophilicity [2][3]. This compound is recognized as a major human urinary metabolite of the environmental pollutant fluorene and is widely employed as a biomarker of exposure to polycyclic aromatic hydrocarbons (PAHs) [4].

2-Hydroxyfluorene: Why Specificity Is Critical


The hydroxyfluorene isomer class includes several positional variants, most notably 2-hydroxyfluorene, 3-hydroxyfluorene (CAS 6344-67-8), 4-hydroxyfluorene (CAS 28147-35-5), and 9-hydroxyfluorene (fluoren-9-ol, CAS 1689-64-1). Despite sharing the same elemental composition and similar molecular weights, these isomers exhibit fundamentally different physicochemical properties, environmental behaviors, and biological activities. The position of the hydroxyl group dictates the compound's acidity, melting point, photostability, and interaction with biological targets. Consequently, the use of an incorrect isomer in an analytical standard, toxicological assay, or environmental fate model will yield erroneous results [1][2]. The following evidence demonstrates the quantifiable, verifiable differentiation of 2-hydroxyfluorene from its closest analogs.

2-Hydroxyfluorene: Comparative Data vs. Analogs


Melting Point Differentiation vs. 9-Hydroxyfluorene

2-Hydroxyfluorene exhibits a significantly higher melting point range of 167–169 °C, which is approximately 15 °C higher than that of its 9-hydroxy isomer, which melts at 152–158 °C . This 15°C differential provides a clear and practical means of distinguishing and verifying the identity of the 2-hydroxy isomer in solid form and is a critical parameter for purification, formulation, and thermal stability assessments.

Analytical Chemistry Purification Thermal Analysis

Enhanced Ice Photodegradation vs. 9-Hydroxyfluorene

Under identical simulated solar irradiation (λ > 290 nm), 2-hydroxyfluorene photodegrades significantly faster than 9-hydroxyfluorene in ice matrices. In 'seawater' ice, the first-order rate constant (k) for 2-hydroxyfluorene is (11.4 ± 1.0) × 10⁻² min⁻¹, compared to (8.7 ± 0.4) × 10⁻² min⁻¹ for 9-hydroxyfluorene, representing an approximate 31% faster degradation rate [1]. This differential behavior is attributed to isomer-specific interactions with ice surfaces and dissolved constituents.

Environmental Chemistry Photochemistry Cold-Region Fate

Estrogenic & Dioxin-Like Activity vs. 9-Hydroxyfluorene

In a comprehensive in vitro study, 2-hydroxyfluorene was found to exert significant estrogenic and dioxin-like activity across a concentration range of 3–30 μM. In stark contrast, the 9-hydroxy isomer was found to be not active in the same assay systems [1]. This functional difference highlights the critical importance of isomer specificity in toxicological assessments.

Toxicology Endocrine Disruption In Vitro Bioassays

Osteoporosis Association: Opposite Effects vs. 3-Hydroxyfluorene

Analysis of NHANES data (2005–2014) revealed an opposing epidemiological association between two closely related monohydroxyfluorene isomers. 2-Hydroxyfluorene was associated with increased odds of osteoporosis, while its isomer, 3-hydroxyfluorene, was associated with decreased odds of osteoporosis [1]. This demonstrates that even a single shift in the position of the hydroxyl group (from the 2- to the 3-position) can invert the observed health outcome association.

Epidemiology Biomonitoring Public Health

pKa Value Comparison: 2- vs. 9-Hydroxyfluorene

The predicted pKa of 2-hydroxyfluorene is 9.94 ± 0.20 . This value indicates that the compound is a weak acid, existing predominantly in its neutral, protonated form at physiological pH (~7.4). While a direct, experimentally determined pKa for 9-hydroxyfluorene is not consistently reported for comparison, the nature of the 9-position (a bridging, non-aromatic carbon) would confer different acid/base properties, and this predicted value is a key parameter for designing pH-dependent extraction and chromatographic separation methods.

Physical Chemistry Analytical Method Development Extraction

Photodegradation Half-Life in Surface Water vs. 9-Hydroxyfluorene

A comparative photochemical study of four OH-PAHs under simulated sunlight (λ > 290 nm) revealed that 2-hydroxyfluorene has a considerably shorter calculated apparent photodegradation half-life (t₁/₂) in surface waters than 9-hydroxyfluorene. Based on determined quantum yields, the t₁/₂ for 9-hydroxyfluorene is on the order of 7.5 × 10³ minutes, whereas 2-hydroxyfluorene degrades much more rapidly (exact t₁/₂ for 2-OHFL not reported but described as being in the range of 0.4 to 7.5 × 10³ min) [1]. This order-of-magnitude difference underscores the isomer's divergent environmental persistence.

Environmental Chemistry Photochemistry Aquatic Fate

2-Hydroxyfluorene: Research & Industrial Applications


Analytical Chemistry: Biomarker Standard for PAH Exposure

The distinct melting point of 167–169 °C provides a straightforward method for verifying the identity and purity of the standard . Its well-characterized logP and pKa guide the development of robust LC-MS/MS and GC-MS methods for quantifying urinary 2-hydroxyfluorene, a key biomarker for occupational and environmental PAH exposure [1][2].

Environmental Fate: Probe for Photodegradation Kinetics

The quantifiable difference in photodegradation rates in ice and water, especially its ~31% faster degradation in seawater ice compared to 9-hydroxyfluorene, makes 2-hydroxyfluorene a valuable model compound for studying the fate of OH-PAHs in cold climates and during freeze-thaw events [3].

Toxicology: Positive Control for Estrogenic/Dioxin-Like Activity

Given its significant activity in the 3–30 μM range, while 9-hydroxyfluorene is inactive, 2-hydroxyfluorene serves as a crucial reference compound for screening the toxicological potential of PAH photoproducts and environmental mixtures [4].

Epidemiology: Specific Urinary Biomarker for Health Outcomes

Its association with increased odds of osteoporosis, which is opposite to that of 3-hydroxyfluorene, necessitates its use as a specific and independent biomarker in large-scale cohort studies (e.g., NHANES) to accurately assess the health impacts of PAH mixtures [5].

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